N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline
CAS No.: 861208-84-6
Cat. No.: VC5481437
Molecular Formula: C17H12ClF2N
Molecular Weight: 303.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861208-84-6 |
|---|---|
| Molecular Formula | C17H12ClF2N |
| Molecular Weight | 303.74 |
| IUPAC Name | 1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-difluorophenyl)methanimine |
| Standard InChI | InChI=1S/C17H12ClF2N/c18-17-12(6-5-11-3-1-2-4-14(11)17)10-21-16-8-7-13(19)9-15(16)20/h1-4,7-10H,5-6H2 |
| Standard InChI Key | HAFWCIXVPVBGEX-UFFVCSGVSA-N |
| SMILES | C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline, reflects its core structure:
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A 2,4-difluoroaniline moiety linked via an imine bond (-CH=N-) to a 1-chloro-3,4-dihydro-2-naphthalenyl group .
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The E configuration indicates the trans arrangement of substituents around the imine double bond.
The molecular formula is C₁₇H₁₂ClF₂N, with a calculated molecular weight of 303.73 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂ClF₂N | |
| Molecular Weight | 303.73 g/mol | |
| CAS Registry Number | Not publicly listed | N/A |
| SMILES Notation | FC1=C(C=C(C=C1)F)N=CC2=C(Cl)C3=C(CCCC3)C=C2 | Derived from |
Synthesis and Reaction Pathways
General Schiff Base Formation
Schiff bases like this compound are typically synthesized via condensation reactions between primary amines and aldehydes/ketones. For N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline:
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2,4-Difluoroaniline reacts with 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde under acidic or anhydrous conditions .
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The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond .
Challenges in Synthesis
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Steric hindrance from the naphthalene ring may slow reaction kinetics.
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Halogen stability: The chloro and fluoro substituents require inert atmospheres to prevent dehalogenation .
Physicochemical Properties
Spectral Characteristics
While experimental data (e.g., NMR, IR) for this specific compound is scarce, analogs provide insights:
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¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), imine proton (δ ~8.3 ppm), and aliphatic protons from the dihydronaphthalene group (δ 1.5–3.0 ppm) .
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Mass spectrometry: A molecular ion peak at m/z 303.73 (M⁺) with fragments corresponding to loss of Cl (Δ m/z -35) and F groups .
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the imine and aryl halide groups.
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Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions, reverting to the parent amine and aldehyde .
| Supplier | Location | Purity Grade | Contact Information |
|---|---|---|---|
| Key Organics Ltd. | United Kingdom | Research | enquiries@keyorganics.ltd.uk |
| Ryan Scientific, Inc. | United States | Technical | ryan.reichlyn@ryansci.com |
Research Gaps and Future Directions
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